1-(4-methoxybenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
Description
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c1-28-16-10-8-15(9-11-16)13-24-14-25(30(26,27)19-7-4-12-29-19)21-20(24)22-17-5-2-3-6-18(17)23-21/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKFLUZWZLUUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CN(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-methoxybenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a synthetic compound belonging to the imidazoquinoxaline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a complex structure with multiple functional groups that contribute to its biological activity. Below is the molecular formula and structural representation:
- Molecular Formula : C₁₃H₁₂N₄O₃S₂
- Structure :
- Chemical Structure
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. A study involving various synthesized quinoxaline compounds demonstrated that those containing the imidazoquinoxaline moiety showed effective antibacterial and antifungal activities. For instance, certain derivatives achieved IC50 values in the low micromolar range against pathogenic strains, suggesting their potential as antimicrobial agents .
Anticancer Activity
The anticancer potential of imidazoquinoxalines has been extensively studied. In vitro assays revealed that this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The reported IC50 values were approximately 1.9 µg/mL for HCT-116 and 2.3 µg/mL for MCF-7, indicating a promising therapeutic index compared to standard chemotherapeutics like doxorubicin (IC50 = 3.23 µg/mL) .
The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis in cancer cells. Studies suggest that it may activate intrinsic apoptotic pathways through the modulation of Bcl-2 family proteins and caspase activation . Additionally, quinoxaline derivatives have been shown to inhibit key signaling pathways involved in tumor growth and metastasis.
Table of Biological Activities
Case Studies
Several case studies have highlighted the efficacy of imidazoquinoxalines in treating specific diseases:
- Schistosomiasis Treatment : A study tested various quinoxaline derivatives against Schistosoma mansoni, with some compounds showing over 70% larvicidal activity at low concentrations. Although not directly related to our compound, it underscores the potential of quinoxaline-based structures in parasitic infections .
- Cancer Therapy : In a comparative study involving multiple anticancer agents, imidazoquinoxalines demonstrated superior cytotoxicity against gastric adenocarcinoma cells compared to traditional chemotherapeutics like cisplatin . This suggests a favorable profile for further development in oncology.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The thiophen-2-ylsulfonyl moiety undergoes nucleophilic substitution under basic conditions. Common nucleophiles include amines, alcohols, and thiols, leading to modified sulfonamide derivatives:
This reactivity is critical for derivatization in drug discovery, as seen in PI3K inhibitor development using quinoxaline sulfonamides .
Hydrogenation of the Dihydroimidazo Ring
Catalytic hydrogenation selectively reduces the 2,3-dihydroimidazo ring to a fully saturated imidazolidine system:
| Conditions | Catalyst | Products | Yield | References |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C (10%), EtOH, 25°C | Pd/C | 1-(4-Methoxybenzyl)-imidazolidine | 85% |
The reaction preserves the sulfonyl and methoxybenzyl groups, enabling selective modulation of the heterocyclic core.
Deprotection of the 4-Methoxybenzyl Group
Acid-mediated cleavage removes the 4-methoxybenzyl protecting group, exposing the NH functionality:
| Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| TFA/DCM (1:1), 0°C → 25°C, 2 h | Trifluoroacetic acid | 3-(Thiophen-2-ylsulfonyl)-imidazo core | 92% |
This step is essential for further functionalization at the NH position in medicinal chemistry applications .
Cyclization Reactions
The imidazo[4,5-b]quinoxaline core participates in cycloaddition and annulation reactions:
| Reagents | Conditions | Products | Yield | References |
|---|---|---|---|---|
| POCl₃, DMF, 80°C | Vilsmeier-Haack | Chlorinated derivatives | 55% | |
| Ethylenediamine, EtOH, reflux | Bridged polycycles | Fused tetracyclic systems | 63% |
These reactions expand structural complexity for biological activity optimization .
Oxidation/Reduction of Functional Groups
Controlled redox transformations modify substituents without affecting the core:
| Reaction Type | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Sulfonyl → Sulfoxide | mCPBA, CH₂Cl₂, 0°C | Sulfoxide analog | 78% | |
| Methoxy → Hydroxy | BBr₃, CH₂Cl₂, −78°C | Phenolic derivative | 81% |
Key Mechanistic Insights
-
Electronic Effects : The electron-withdrawing sulfonyl group enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks .
-
Steric Considerations : The 4-methoxybenzyl group directs regioselectivity during cyclization .
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) improve reaction rates in substitution reactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Imidazo[4,5-b]quinoxaline vs. Thiazolo[4,5-b]quinoxaline
- Thiazolo[4,5-b]quinoxaline derivatives (e.g., from ) replace the imidazole ring with a thiazole. Such compounds exhibit notable antimicrobial activity .
- Imidazo[4,5-b]quinoxaline derivatives, including the target compound, retain a nitrogen-rich core, favoring hydrogen bonding with enzymes like kinases or topoisomerases .
Imidazo[4,5-b]quinoxaline vs. Imidazo[4,5-b]pyridine
- Imidazo[4,5-b]pyridine analogs (e.g., ) lack the fused benzene ring of quinoxaline, reducing molecular weight and hydrophobicity.
Substituent Effects
Sulfonyl Group Variations
Aromatic Substituents at Position 1
Anticancer Activity
- Target compound analogs: Derivatives with imidazo[4,5-b]quinoxaline cores exhibit cytotoxic activity against breast (MCF-7) and colon (HCT-116) cancer cells, with IC₅₀ values ranging from 5–20 µM .
- Thiazolo[4,5-b]quinoxaline derivatives: Show lower potency (IC₅₀ > 50 µM) but broader selectivity across cancer types .
Antimicrobial and Anti-Tubercular Activity
- Imidazo[4,5-b]pyridine derivatives (): Demonstrate potent anti-tubercular activity (MIC = 3.12 µg/mL) due to interactions with mycobacterial enzymes .
- Thiophene-containing analogs (): Exhibit moderate antibacterial activity against Gram-positive strains (MIC = 8–32 µg/mL), attributed to thiophene’s role in disrupting cell wall synthesis .
Physicochemical and Pharmacokinetic Properties
Key observations :
- Reduced polar surface area in imidazo[4,5-b]pyridine derivatives correlates with improved absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
